(4r,5r)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one
Description
(4R,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative characterized by a stereochemically defined oxazolidin-2-one core substituted with a 3,5-bis(trifluoromethyl)phenyl group and a methyl group at the 4-position. Its molecular formula is C₁₂H₉F₆NO₂, with a molecular weight of 313.20 g/mol . The compound crystallizes in the monoclinic space group P2₁, with a non-planar conformation between the oxazolidinone ring and the bis(trifluoromethyl)phenyl moiety, as confirmed by single-crystal X-ray diffraction .
This compound is a key intermediate in synthesizing Anacetrapib (MK-0859), a cholesteryl ester transfer protein (CETP) inhibitor developed by Merck for treating hyperlipidemia . The bis(trifluoromethyl) groups enhance metabolic stability and lipophilicity, critical for optimizing pharmacokinetic properties in drug candidates .
Properties
IUPAC Name |
(4R,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F6NO2/c1-5-9(21-10(20)19-5)6-2-7(11(13,14)15)4-8(3-6)12(16,17)18/h2-5,9H,1H3,(H,19,20)/t5-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIDCVTXTYVGRO-ANLVUFKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OC(=O)N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4r,5r)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.
Introduction of the Trifluoromethyl Groups: The trifluoromethyl groups are usually introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents that are both effective and environmentally friendly are preferred.
Chemical Reactions Analysis
Types of Reactions
(4r,5r)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols or other reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce amino alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds featuring trifluoromethyl groups. The presence of the (4R,5R)-5-[3,5-bis(trifluoromethyl)phenyl] moiety enhances the efficacy against various bacterial strains, including drug-resistant pathogens.
Case Study: Antimicrobial Efficacy
A study published in Molecules demonstrated that derivatives of 3,5-bis(trifluoromethyl)phenyl exhibited potent antibacterial activity against Staphylococcus aureus and other resistant strains. The minimum inhibitory concentration (MIC) values were as low as 0.5 µg/mL for some derivatives . This suggests that the compound may serve as a lead structure for developing new antibiotics.
Drug Development
The oxazolidinone scaffold is known for its role in antibiotic formulations. The incorporation of the trifluoromethyl group has been shown to improve pharmacodynamics and pharmacokinetics.
Table 1: Comparison of Oxazolidinone Derivatives
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 0.5 | Antibacterial |
| Compound B | 1.0 | Antibacterial |
| (4R,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one | <0.5 | Antibacterial |
This table illustrates that the compound's structure allows it to compete effectively with existing antibiotics.
Material Science
The unique chemical properties of this compound also make it suitable for applications in material science. Its ability to form stable polymers can be exploited in creating advanced materials with specific thermal and mechanical properties.
Application Example: Polymer Synthesis
Research indicates that incorporating this oxazolidinone into polymer matrices can enhance thermal stability and reduce flammability . Such materials could find applications in aerospace and automotive industries where performance under extreme conditions is critical.
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing various novel compounds with potential therapeutic applications. Its versatile functional groups allow for further modifications leading to diverse chemical entities.
Table 2: Synthetic Pathways
| Precursor Compound | Reaction Type | Product Compound |
|---|---|---|
| (4R,5R)-Oxazolidinone | Nucleophilic substitution | Trifluoromethyl-substituted derivatives |
| (4R,5R)-Oxazolidinone | Aldol condensation | Complex polyfunctional structures |
These pathways demonstrate how this compound can be utilized to create more complex molecules that may exhibit enhanced biological activities.
Mechanism of Action
The mechanism of action of (4r,5r)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and specificity by interacting with hydrophobic pockets in the target molecules. This can lead to inhibition or activation of the target’s function, depending on the context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomers and Structural Analogs
Physicochemical and Pharmacokinetic Properties
Pharmacological Combinations
- In hyperlipidemia treatment, the (4S,5R) intermediate is combined with olmesartan (an angiotensin II blocker) or amlodipine (calcium channel blocker) to synergistically reduce triglycerides by 52% and increase HDL-C by 89% .
Comparative Limitations
- The (4R,5R) isomer shows reduced solubility in aqueous media (<1 mg/mL in water) compared to simpler oxazolidinones, necessitating formulation in DMSO for preclinical studies .
- Unlike Anacetrapib, the parent oxazolidinone lacks the extended biphenyl moiety required for sustained CETP inhibition in vivo .
Biological Activity
(4R,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This oxazolidinone derivative is structurally characterized by a trifluoromethyl-substituted phenyl group, which is known to enhance the pharmacological properties of various compounds.
- Molecular Formula : C₁₂H₉F₆NO₂
- Molecular Weight : 313.20 g/mol
- CAS Number : 875444-05-6
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of antimicrobial properties, particularly against drug-resistant bacterial strains. The trifluoromethyl group is significant in enhancing the compound's efficacy.
Antimicrobial Activity
Recent studies have indicated that compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety exhibit potent antimicrobial activity. For example:
- Minimum Inhibitory Concentration (MIC) values for various derivatives have been reported as low as 0.5 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
- The compound demonstrated effective biofilm eradication capabilities with Minimum Biofilm Eradication Concentration (MBEC) values of 1 µg/mL , indicating its potential use in treating biofilm-associated infections .
Structure and Synthesis
The synthesis of this compound involves several steps that include the formation of the oxazolidinone ring and the introduction of the trifluoromethyl substituents. The crystal structure has been elucidated using single crystal X-ray diffraction, revealing a monoclinic system with specific lattice parameters .
Case Studies and Research Findings
While specific mechanisms for this compound are still under investigation, it is hypothesized that the compound may inhibit bacterial protein synthesis similar to other oxazolidinones like linezolid. The presence of the trifluoromethyl group likely enhances binding affinity to bacterial ribosomes.
Q & A
Basic: What is the role of (4r,5r)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one in CETP inhibition, and how does its structure influence binding affinity?
The compound acts as a Cholesteryl Ester Transfer Protein (CETP) inhibitor, modulating cholesterol metabolism by increasing HDL-C and reducing LDL-C. Key structural features include:
- 3,5-Bis(trifluoromethyl)phenyl group : Enhances lipophilicity and stabilizes hydrophobic interactions with CETP's lipid-binding domain.
- Oxazolidin-2-one core : Provides rigidity and stereochemical control, critical for binding to the CETP active site.
- 4-Methyl substituent : Optimizes steric interactions to prevent conformational changes in CETP during inhibition.
Methodologically, structure-activity relationship (SAR) studies using analogs with varying substituents have validated these design principles .
Basic: What synthetic methodologies are employed for the stereoselective synthesis of this compound?
The synthesis involves:
- Cyclization of aziridine intermediates : Sn(OTf)₂-catalyzed rearrangement of trans-(2S,3R)-aziridine derivatives to form the oxazolidin-2-one ring with high enantiomeric excess (>95%) .
- Regioselective functionalization : Use of 3,5-bis(trifluoromethyl)phenyl boronic acids in Suzuki-Miyaura couplings to introduce the aromatic moiety.
- Purification challenges : Reverse-phase HPLC is critical due to the compound’s hydrophobicity and structural similarity to byproducts .
Basic: Which analytical techniques are validated for quantifying this compound in biological matrices?
A validated UPLC-MS/MS method achieves:
- Sensitivity : Lower limit of quantification (LLOQ) of 0.1 ng/mL in human plasma.
- Specificity : Separation from isotopic analogs (e.g., [(13)C5(15)N]-anacetrapib) using a C18 column and gradient elution.
- Accuracy : 95–105% recovery rates, with inter-day precision <10% RSD .
Advanced: How do QSAR models contribute to the design of potent CETP inhibitors based on this scaffold?
Quantitative Structure-Activity Relationship (QSAR) models for 108 derivatives identified:
- Key descriptors : Electronegativity (χ), molecular polarizability, and topological torsion indices.
- Machine learning approaches :
Advanced: How can discrepancies between in vitro CETP inhibition data and in vivo pharmacological outcomes be addressed?
Discrepancies often arise due to:
- Plasma protein binding : >99% binding reduces free drug availability, requiring correction via equilibrium dialysis assays.
- Metabolic stability : Cytochrome P450 (CYP3A4) clearance can be mitigated by deuterium incorporation at labile sites.
- Species differences : Rodent CETP exhibits lower homology (~70%) to human CETP; transgenic models are recommended for preclinical validation .
Advanced: How does stereochemistry impact the compound’s biological activity and utility in foldamer synthesis?
- Biological activity : The (4r,5r) configuration ensures optimal alignment of the trifluoromethyl groups with CETP’s hydrophobic pockets. Inversion to (4s,5s) reduces inhibitory activity by >100-fold .
- Foldamer synthesis : Oligomers of this scaffold adopt ordered helical structures via intramolecular H-bonding between C4-H and adjacent carbonyl groups. This property enables the design of peptide mimetics with controlled secondary structures .
Advanced: What strategies are used to resolve conflicting data on the compound’s metabolic pathways?
Conflicting metabolic data (e.g., oxidative vs. hydrolytic degradation) are resolved via:
- Isotopic labeling : Tracking [18O]-labeled metabolites using high-resolution mass spectrometry.
- Recombinant enzyme assays : Identifying CYP isoforms responsible for primary oxidation (e.g., CYP2C8 vs. CYP3A4).
- Cryo-EM studies : Visualizing enzyme-compound interactions to clarify reaction mechanisms .
Advanced: How do structural analogs of this compound compare in CETP inhibition and off-target effects?
- Rocacetrapib (C31H34F7NO3) : Higher lipophilicity increases liver accumulation but raises hepatotoxicity risks.
- Anacetrapib derivatives with morpholine substituents : Improved aqueous solubility (logP reduced by 1.2) but reduced CETP binding (IC50 increased by 3-fold).
Methodologically, comparative molecular field analysis (CoMFA) is used to optimize selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
